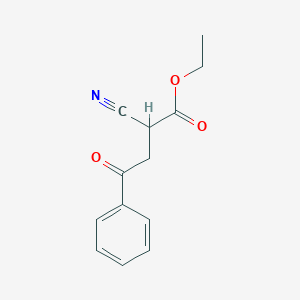

Ethyl 2-cyano-4-oxo-4-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJHSLCAIKFIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Diverse Chemical Transformations of Ethyl 2 Cyano 4 Oxo 4 Phenylbutanoate

Ketone Functional Group Reactivity

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and reduction reactions.

Stereoselective and Non-Stereoselective Reduction Pathways to Hydroxybutanoates

The reduction of the ketone in γ-keto esters is a well-established method for synthesizing valuable γ-hydroxy esters. While direct studies on the stereoselective reduction of ethyl 2-cyano-4-oxo-4-phenylbutanoate are not extensively documented in publicly available research, the reactivity can be inferred from its close analog, ethyl 2-oxo-4-phenylbutanoate.

Non-Stereoselective Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed for the non-stereoselective reduction of the ketone to a hydroxyl group, yielding ethyl 2-cyano-4-hydroxy-4-phenylbutanoate. This reaction typically proceeds under mild conditions and results in a racemic mixture of the corresponding alcohol.

Stereoselective Reduction: The asymmetric reduction of the ketone is of significant interest as it provides access to chiral hydroxybutanoates, which are key intermediates in the synthesis of various pharmaceuticals. For the analogous ethyl 2-oxo-4-phenylbutanoate, both chemical and biological methods have been successfully applied to achieve high stereoselectivity.

Catalytic hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the ketone. Similarly, biocatalytic reductions using microorganisms or isolated enzymes offer a green and highly selective alternative. For instance, various yeast strains and bacterial reductases have been shown to reduce ethyl 2-oxo-4-phenylbutanoate to either the (R)- or (S)-hydroxy derivative with high enantiomeric excess. It is reasonable to expect that similar methodologies could be applied to this compound to produce the corresponding chiral hydroxy nitriles.

A summary of analogous stereoselective reductions of a related ketoester is presented in the table below.

| Catalyst/Reagent | Product Configuration | Enantiomeric Excess (e.e.) |

| Chiral Rh-diphosphine catalyst | (R) or (S) | High |

| Saccharomyces cerevisiae | (S) | >90% |

| Bacterial Reductase | (R) | High |

Nucleophilic Additions and Condensation Reactions with Nitrogen and Other Nucleophiles

The ketone carbonyl group is susceptible to attack by a variety of nucleophiles, leading to addition and condensation products.

Addition of Nitrogen Nucleophiles: The reaction with nitrogen-based nucleophiles such as primary and secondary amines can lead to the formation of imines and enamines, respectively. A notable example is the synthesis of ethyl 4-phenyl-4-oxo-2-(1-phenylethylamino)butanoate from related precursors, which proceeds via a Mannich-type reaction. This suggests that this compound can react with amines at the ketone position, potentially leading to the formation of aminobutanoate derivatives.

Knoevenagel Condensation: The active methylene (B1212753) group adjacent to the nitrile and ester functionalities can participate in Knoevenagel condensation reactions with aldehydes and ketones, a reaction catalyzed by a base. scielo.org.mxresearchgate.netrsc.orgresearchgate.net However, the ketone group within the molecule itself can also undergo condensation reactions. For instance, in the presence of a suitable catalyst, it could react with other active methylene compounds. The outcome of such reactions would be highly dependent on the specific reaction conditions and the relative reactivity of the different electrophilic and nucleophilic sites within the molecule.

Nitrile Functional Group Transformations

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and heterocycles.

Controlled Hydrolysis and Subsequent Derivatizations

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding amide or carboxylic acid.

Acid- or Base-Catalyzed Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. nih.gov Mild reaction conditions can favor the formation of the corresponding amide, ethyl 2-carbamoyl-4-oxo-4-phenylbutanoate. More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the complete hydrolysis of both the nitrile and the ester groups, ultimately yielding 4-oxo-4-phenylbutane-1,2-dicarboxylic acid after acidification. A related study on the hydrolysis of ethyl cinnamates using potassium carbonate under microwave irradiation showcases a modern approach to ester hydrolysis. nih.gov

Cycloaddition Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems.

Synthesis of Tetrazoles: A common transformation of nitriles is their [3+2] cycloaddition with azides to form tetrazoles. beilstein-journals.orggoogle.comnih.govorganic-chemistry.org This reaction is often catalyzed by a Lewis acid or proceeds under thermal conditions. The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield the corresponding tetrazolylbutanoate derivative. Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.orgnih.gov

Diels-Alder Reaction: While less common, the nitrile group can act as a dienophile in Diels-Alder reactions, particularly when activated by adjacent electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comnih.govunirioja.es The reaction of this compound with a conjugated diene could potentially lead to the formation of a six-membered heterocyclic ring containing a nitrogen atom. The success of such a reaction would depend on the reactivity of the diene and the specific reaction conditions. wikipedia.orgmasterorganicchemistry.com

Ester Functional Group Modifications

The ethyl ester group can be modified through various reactions, including hydrolysis, amidation, and transesterification, to introduce further diversity into the molecular structure.

Hydrolysis: As mentioned previously, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often carried out in conjunction with the hydrolysis of the nitrile group.

Ammonolysis and Amidation: The reaction of the ester with ammonia (B1221849) (ammonolysis) or with primary or secondary amines (amidation) can convert the ester into the corresponding primary, secondary, or tertiary amide. This provides a straightforward route to a variety of amide derivatives of the core molecule.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reaction with benzyl (B1604629) alcohol would yield benzyl 2-cyano-4-oxo-4-phenylbutanoate. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the properties of the molecule.

Transesterification Processes

The ethyl ester moiety of this compound can be exchanged for other alkyl groups through transesterification. This process is a crucial modification, allowing for the tuning of the molecule's physical properties, such as solubility, or for the introduction of specific functionalities via the alcohol component. The reaction involves treating the β-keto ester with an alcohol, typically in the presence of a catalyst to accelerate the otherwise slow kinetics. rsc.orgucc.ie

A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can facilitate this transformation under generally mild conditions. rsc.org The selectivity of this reaction is noteworthy; β-keto esters can often be selectively transesterified in the presence of other ester types, such as simple aliphatic or γ-keto esters, which may not react under the same conditions. rsc.org This selectivity is often attributed to the formation of a chelated enol intermediate. nih.gov

Modern methods have focused on developing environmentally benign and recyclable catalysts. For instance, silica-supported boric acid has been demonstrated as a highly efficient heterogeneous catalyst for the transesterification of β-keto esters with a variety of alcohols, including primary, secondary, benzylic, and even chiral alcohols, under solvent-free conditions. nih.gov

| Catalyst Type | Example Catalyst | Alcohol Substrate | Conditions | Outcome | Reference |

| Heterogeneous Acid | Silica-Boric Acid (SiO₂–H₃BO₃) | Benzyl alcohol | Solvent-free, 80 °C | High yield of corresponding benzyl ester | nih.gov |

| Lewis Acid | 3-Nitrobenzeneboronic acid | Primary, secondary, tertiary, allylic, benzylic alcohols | Toluene (B28343), reflux | Good to excellent yields | rsc.org |

| Metal-Based | Zinc/Iodine (Zn/I₂) | Primary and secondary alcohols | Neat, 80 °C | Good yields of transesterified products | ucc.ie |

| Organocatalyst | 4-DMAP | Various alcohols | Neat or in solvent | Effective, but can have side reactions | bohrium.com |

| Biocatalyst | Candida antarctica lipase (B570770) B (CALB) | Secondary alcohols | Solvent-free, low temp. | High conversion, enables kinetic resolution | bohrium.com |

This table illustrates the versatility of transesterification on analogous β-keto ester systems, a reactivity directly applicable to this compound.

Selective Hydrolysis and Carboxylic Acid Formation

The conversion of the ethyl ester in this compound to its corresponding carboxylic acid, 2-cyano-4-oxo-4-phenylbutanoic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. However, due to the presence of other sensitive functional groups, the reaction conditions must be carefully controlled to ensure selectivity and prevent unwanted side reactions such as nitrile hydrolysis or decarboxylation.

Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis, or saponification, involves treating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide, which generates the carboxylate salt. Subsequent acidification then yields the final carboxylic acid. While effective, basic conditions at elevated temperatures can sometimes lead to hydrolysis of the nitrile group to an amide or carboxylic acid, or even promote cleavage reactions. Therefore, mild conditions are preferred for achieving selective ester hydrolysis. nih.gov

| Reaction Type | Reagents | General Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, HCl (aq) or H₂SO₄ (aq) | Heating | 2-cyano-4-oxo-4-phenylbutanoic acid |

| Saponification | 1. NaOH (aq) or KOH (aq) 2. H₃O⁺ (workup) | Room temp. or gentle heating, followed by acidification | 2-cyano-4-oxo-4-phenylbutanoic acid |

| Enzymatic Hydrolysis | Esterase / Lipase | pH ~7, aqueous buffer | 2-cyano-4-oxo-4-phenylbutanoic acid |

This table outlines common methods for the selective hydrolysis of the ester group.

Alpha-Carbon Reactivity and Carbon-Carbon Bond Construction

The carbon atom positioned between the cyano and the ester carbonyl groups (the α-carbon) is exceptionally reactive. The electron-withdrawing nature of both adjacent groups renders the α-proton significantly acidic, facilitating its removal by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile, making it an ideal intermediate for a variety of carbon-carbon bond-forming reactions. The presence of the β-cyano group provides substantial stabilization to the α-anion, making its formation both easier and more selective compared to standard ketones. semanticscholar.org

Alkylation and Acylation Strategies via Enolate Intermediates

One of the most powerful applications of the α-carbon's acidity is in alkylation and acylation reactions. libretexts.org This two-step sequence allows for the direct formation of a new carbon-carbon bond at the α-position.

Enolate Formation: Treatment of this compound with a suitable base, such as sodium ethoxide or potassium tert-butoxide, quantitatively generates the nucleophilic enolate.

Nucleophilic Attack: The resulting enolate readily reacts with electrophilic carbon species.

Alkylation: In an SN2 reaction, the enolate attacks an alkyl halide (e.g., methyl iodide, benzyl bromide), displacing the halide and forming an α-alkylated product. libretexts.org

Acylation: Similarly, the enolate can attack an acylating agent, such as an acyl chloride or anhydride (B1165640), to introduce an acyl group at the α-position, yielding a β-dicarbonyl-β-cyano compound.

These strategies provide a direct route to more complex derivatives with substituted quaternary or tertiary centers at the α-carbon.

| Transformation | Reagents | Electrophile | Product |

| Alkylation | 1. NaOEt 2. R-X (e.g., CH₃I) | Alkyl Halide | Ethyl 2-cyano-2-methyl-4-oxo-4-phenylbutanoate |

| Benzylation | 1. K₂CO₃ 2. Bn-Br | Benzyl Halide | Ethyl 2-benzyl-2-cyano-4-oxo-4-phenylbutanoate |

| Acylation | 1. NaH 2. Ac₂O or AcCl | Acyl Anhydride / Chloride | Ethyl 2-acetyl-2-cyano-4-oxo-4-phenylbutanoate |

This table exemplifies alkylation and acylation reactions at the α-carbon.

Michael Addition Receptions, Both as Acceptor and Donor

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound primarily functions as a Michael donor, though its derivatives can be engineered to act as acceptors.

As a Michael Donor: The enolate derived from this compound is an excellent Michael donor. Its stabilized, "soft" nucleophilic character favors 1,4-conjugate addition over direct 1,2-addition to the carbonyl group of a Michael acceptor. This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents.

As a Michael Acceptor: The parent molecule lacks the requisite α,β-unsaturated system to function as a Michael acceptor. However, it can be converted into a potent Michael acceptor through subsequent reactions. For example, a Knoevenagel condensation of the γ-ketone with an active methylene compound like malononitrile (B47326) would generate a new, conjugated system. An alternative conceptual transformation would be the introduction of a double bond between the α and β carbons to form an ethyl 2-cyano-4-oxo-4-phenylbut-2-enoate derivative. This new α,β-unsaturated system would be highly electrophilic at the β-position and readily undergo conjugate addition with various nucleophiles (Michael donors).

| Role | Reactants | Product Type |

| As Donor | This compound (as enolate) + Methyl vinyl ketone | Adduct containing a 1,5-dicarbonyl relationship |

| As Donor | This compound (as enolate) + Acrylonitrile | Adduct containing a γ-cyano ketone |

| As Acceptor * | Hypothetical Derivative:Ethyl 2-cyano-4-oxo-4-phenylbut-2-enoate + Diethyl malonate (as enolate) | Complex poly-functionalized adduct |

\The role as a Michael acceptor requires prior chemical modification of the parent compound.*

Intramolecular Cyclization Cascades for Ring Formation

The dense functionality within this compound makes it an excellent precursor for the synthesis of various heterocyclic ring systems through intramolecular or multi-component cyclization reactions. The ketone, ester, and nitrile groups can all participate as electrophilic or nucleophilic sites in ring-forming cascades. rsc.org

Pyridone and Pyridine (B92270) Synthesis: Substituted pyridones and pyridines can be synthesized from β-keto nitriles. For instance, in a Hantzsch-like pyridine synthesis, this compound can react with an aldehyde and an ammonia source (e.g., ammonium (B1175870) acetate). The reaction cascade typically involves initial condensations followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield a highly substituted cyanopyridine derivative. orientjchem.orgekb.eg

Pyridazinone Synthesis: The 1,4-dicarbonyl-like relationship between the ketone and the ester group allows for the construction of pyridazine (B1198779) rings. Reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄) can lead to the formation of a pyridazinone derivative. grafiati.com The reaction proceeds via initial condensation of hydrazine with one carbonyl group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl, leading to the stable six-membered heterocyclic ring after dehydration. thieme-connect.denih.gov

| Heterocycle Formed | Key Reagents | Reaction Type | Resulting Core Structure | Reference |

| Pyridine / Pyridone | Aldehyde, Ammonium Acetate (B1210297) | Multi-component Condensation / Cyclization | Substituted 3-Cyanopyridine | orientjchem.orgekb.eg |

| Pyridazinone | Hydrazine Hydrate (N₂H₄) | Condensation / Intramolecular Cyclization | Substituted 4-Cyano-3(2H)-pyridazinone | grafiati.comnih.gov |

| Furan | Mn(OAc)₃ (radical oxidant) | Radical Addition / O-cyclization | Dihydrofuran-3-carbonitrile | rsc.org |

This table summarizes key cyclization reactions using the title compound or analogous β-keto nitriles as precursors.

Applications of Ethyl 2 Cyano 4 Oxo 4 Phenylbutanoate As a Building Block in Complex Organic Molecule Synthesis

Strategic Precursor in Heterocyclic Chemistry

The core structure of ethyl 2-cyano-4-oxo-4-phenylbutanoate contains a γ-keto-α-cyano ester moiety. This arrangement is functionally equivalent to a 1,3-dicarbonyl compound, a classic building block for the synthesis of a wide array of heterocycles. The active methylene (B1212753) group situated between the ketone and the cyano-ester functionalities, along with the electrophilic carbonyl carbon, allows for cyclocondensation reactions with various dinucleophiles.

The synthesis of substituted pyridines and their corresponding pyridones can often be achieved from 1,3-dicarbonyl precursors. While specific literature detailing the direct conversion of this compound to pyridine (B92270) derivatives is not extensively documented, its functional groups are well-suited for established synthetic routes. For instance, in reactions analogous to the Guareschi-Thorpe condensation, the active methylene group of the keto-ester could react with a cyanoacetamide or another activated nitrile, followed by cyclization to form highly substituted pyrid-2-one derivatives. The phenyl and ethyl ester groups would remain as substituents on the newly formed heterocyclic ring, providing a route to complex aryl-substituted pyridines.

The 1,3-dicarbonyl-like nature of this compound makes it an ideal substrate for synthesizing five-membered heterocycles such as pyrazoles and isoxazoles. This reactivity is a cornerstone of heterocyclic chemistry.

Pyrazoles: The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is the basis of the Knorr pyrazole (B372694) synthesis, a fundamental and widely used method. In this context, this compound is expected to react with hydrazine hydrate (B1144303) by undergoing a cyclocondensation reaction. The reaction would proceed via initial condensation of one of the hydrazine's nitrogen atoms with the ketone at C-4, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole. The resulting pyrazole would bear a phenyl group and a side chain containing the cyano and ester functionalities at adjacent positions.

Isoxazoles: Similarly, the reaction of 1,3-dicarbonyls with hydroxylamine (B1172632) leads to the formation of the isoxazole (B147169) ring. mdpi.com this compound can serve as the three-carbon component in a cyclocondensation with hydroxylamine hydrochloride. mdpi.com The reaction typically involves condensation at the ketonic carbonyl group, followed by ring closure and dehydration to furnish the corresponding phenyl-substituted isoxazole. Such reactions provide a direct pathway to isoxazoles with functionalized side chains that can be used for further synthetic modifications. mdpi.comresearchgate.net

The general schemes for these transformations are presented below.

| Reagent | Resulting Heterocycle | General Reaction Scheme |

| Hydrazine Hydrate | Pyrazole | |

| Hydroxylamine | Isoxazole |

The versatile framework of γ-keto-α-cyanoesters is also employed in the synthesis of other important nitrogen-containing heterocycles, such as pyrimidines. A key synthetic strategy involves the reaction of a 1,3-dielectrophile with a compound containing a N-C-N unit, like formamidine (B1211174) or urea.

A notable example demonstrating this pathway involves a structurally related precursor, ethyl 2-cyano-4,4-diethoxybutanoate, which is a protected form of ethyl 2-cyano-4-oxobutanoate. In a documented synthesis, this compound is treated with formamidine acetate (B1210297) in the presence of a base like sodium ethoxide. google.com The reaction proceeds via condensation and subsequent cyclization to form a substituted pyrimidine, specifically 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com This intermediate is then used in the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a core structure in various pharmaceuticals. google.com This highlights the utility of the ethyl 2-cyano-4-oxobutanoate skeleton as a robust synthon for building complex fused heterocyclic systems.

| Precursor | Reagent | Product |

| Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine Acetate | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol |

Chiral Pool Entry and Stereoselective Access to Key Intermediates

The prochiral ketone within this compound presents a valuable opportunity for asymmetric synthesis. Stereoselective reduction of this ketone can generate a chiral alcohol, providing access to enantiomerically enriched building blocks that are crucial for the synthesis of optically active pharmaceutical ingredients.

The asymmetric reduction of γ-ketoesters is a powerful strategy for producing chiral γ-hydroxyesters. While specific enzymatic or catalytic asymmetric reductions of this compound are not widely reported, the transformation is well-established for analogous substrates. For instance, the biological preparation of ethyl (R)-4-cyano-3-hydroxybutanoate demonstrates the principle effectively. google.com This related synthesis involves two key steps: the asymmetric reduction of a ketoester (ethyl 4-chloro-3-oxobutanoate) using a ketoreductase enzyme to produce a chiral hydroxy intermediate, followed by reaction with a cyanide source. google.com This methodology underscores the feasibility of using biocatalysts or chiral chemical catalysts to achieve high enantioselectivity in the reduction of the ketone in substrates like this compound, which would yield optically active ethyl 2-cyano-4-hydroxy-4-phenylbutanoate.

| Substrate | Transformation | Product |

| Ethyl 4-chloro-3-oxobutanoate | 1. Asymmetric reduction (Ketoreductase) 2. Cyanation (Halohydrin dehalogenase) | Ethyl (R)-4-cyano-3-hydroxybutanoate google.com |

Once an optically active intermediate such as ethyl (R)- or (S)-2-cyano-4-hydroxy-4-phenylbutanoate is synthesized, its inherent chirality can be used to direct the stereochemical outcome of subsequent reactions. This process, known as chirality transfer, is fundamental to modern asymmetric synthesis. The chiral hydroxybutanoate can be used as a building block where the stereocenter at C-4 influences the formation of new chiral centers elsewhere in the molecule.

Furthermore, the starting material itself can participate in diastereoselective reactions. For example, the reaction of a related compound, ethyl benzoylacrylate, with a chiral amine like benzylamine (B48309) produces a racemic adduct, ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate. researchgate.net This racemic mixture can then be resolved using a chiral acid, such as L-tartaric acid, to separate the diastereomeric salts and isolate the desired enantiomer. researchgate.net This classical resolution approach provides a practical route to enantiomerically pure amino acid precursors. Such strategies, applied to this compound, would open pathways to novel, optically active compounds with significant potential in medicinal chemistry.

Construction of Polyfunctionalized Carbon Frameworks

This compound stands as a versatile and highly valuable building block in the field of organic synthesis. Its utility is primarily derived from the strategic arrangement of multiple functional groups within its structure: an active methylene group positioned between a nitrile and an ester, a ketone moiety, and an aromatic phenyl ring. This unique combination of reactive sites allows the molecule to readily participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Consequently, it serves as an excellent precursor for the assembly of intricate and densely functionalized carbocyclic and heterocyclic frameworks. The thoughtful placement of these functionalities also facilitates sequential and domino reactions, enabling the efficient construction of significant molecular complexity from relatively simple starting materials.

The reactivity of the active methylene group is a cornerstone of its synthetic utility. The potent electron-withdrawing effects of the neighboring cyano and ester groups markedly increase the acidity of the α-protons. This facilitates the formation of a stable carbanion under mild basic conditions. This nucleophilic center is then primed to engage in a variety of powerful synthetic transformations, most notably Michael additions and Knoevenagel condensations, to forge new carbon-carbon bonds.

Michael Addition Reactions

The stabilized carbanion generated from this compound is an exemplary nucleophile for 1,4-conjugate additions to α,β-unsaturated systems, a transformation widely known as the Michael reaction. masterorganicchemistry.com This reaction is a formidable tool for the creation of new carbon-carbon single bonds and the extension of carbon chains. Through reactions with a diverse array of Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles, a broad spectrum of polyfunctionalized acyclic and cyclic compounds can be synthesized.

For example, a reaction with an α,β-unsaturated ketone would furnish a 1,5-dicarbonyl compound, which can subsequently undergo an intramolecular cyclization to yield a cyclohexenone derivative. The adaptability of this methodology permits the introduction of various substituents onto the newly formed carbocyclic ring, dictated by the specific structure of the Michael acceptor employed. While dedicated studies on this compound are not extensively documented, this reactivity pattern is well-established for analogous active methylene compounds.

A hypothetical reaction scheme illustrating the Michael addition of this compound with a generic Michael acceptor is depicted below, accompanied by a table of potential products.

Interactive Table: Hypothetical Michael Addition Products Derived from this compound

| Michael Acceptor | Product | Potential Subsequent Transformation |

| Methyl vinyl ketone | Ethyl 2-cyano-2-(3-oxobutyl)-4-oxo-4-phenylbutanoate | Intramolecular aldol (B89426) condensation to form a cyclohexenone |

| Acrylonitrile | Ethyl 2-(2-cyanoethyl)-2-cyano-4-oxo-4-phenylbutanoate | Hydrolysis of nitriles to carboxylic acids |

| Ethyl acrylate | Diethyl 2-cyano-2-(2-(ethoxycarbonyl)ethyl)-4-oxo-4-phenylbutanoate | Dieckmann condensation to form a cyclopentanone (B42830) |

Knoevenagel Condensation

The active methylene group of this compound is also adept at participating in Knoevenagel condensations with a variety of aldehydes and ketones. organic-chemistry.orgresearchgate.netaston.ac.uk This reaction, which is typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. The product of this reaction, a highly functionalized alkene, can then act as a versatile intermediate for a host of further synthetic modifications.

For instance, condensation with an aromatic aldehyde would produce a diarylidene derivative. The newly formed double bond is activated by the adjacent electron-withdrawing groups, rendering it susceptible to subsequent conjugate additions. This inherent reactivity can be skillfully exploited in domino reaction sequences to construct complex polycyclic systems.

A general representation of the Knoevenagel condensation is provided below, followed by a table of plausible products.

Interactive Table: Plausible Products from Knoevenagel Condensation of this compound

| Carbonyl Compound | Product | Potential Application |

| Benzaldehyde | Ethyl 2-cyano-3-phenyl-4-oxo-4-phenyl-2-butenoate | Precursor for heterocyclic synthesis |

| Cyclohexanone (B45756) | Ethyl 2-cyano-2-(cyclohexylidene)-4-oxo-4-phenylbutanoate | Intermediate for spirocyclic compounds |

| Acetone (B3395972) | Ethyl 2-cyano-3-methyl-4-oxo-4-phenyl-2-butenoate | Building block for substituted pyridines |

Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single synthetic step to yield a product that contains all or most of the atoms of the starting materials, are exceptionally efficient for the synthesis of complex molecules. nih.govresearchgate.netrsc.org this compound is an outstanding candidate for participation in MCRs, owing to its multiple reactive centers.

As an example, a one-pot reaction involving this compound, an aldehyde, and a sulfur source could lead to the formation of highly substituted thiophenes through a Gewald-type reaction. arkat-usa.org In a similar vein, reactions with aldehydes and amines or their derivatives can pave the way for the synthesis of a diverse range of nitrogen-containing heterocycles, such as pyridines and pyrimidines. researchgate.netresearchgate.net These reactions often proceed with high atom economy and provide a platform for the rapid generation of libraries of structurally varied compounds.

Mechanistic Investigations and Computational Chemistry in Understanding Ethyl 2 Cyano 4 Oxo 4 Phenylbutanoate Reactions

Elucidation of Reaction Mechanisms, including Enzymatic Catalysis and Organocatalytic Cycles

The reaction mechanisms involving Ethyl 2-cyano-4-oxo-4-phenylbutanoate and structurally related compounds are often complex, involving multiple steps and the formation of transient intermediates. Understanding these pathways is crucial for controlling reaction outcomes, particularly stereoselectivity.

Enzymatic Catalysis:

While specific enzymatic catalysis studies on this compound are not extensively documented, significant research has been conducted on the closely related compound, ethyl 2-oxo-4-phenylbutanoate (EOPB). The bioreduction of EOPB to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, a key chiral precursor for angiotensin-converting enzyme (ACE) inhibitors, has been a subject of intense investigation. researchgate.netnih.govchemicalbook.comsigmaaldrich.com This process typically involves carbonyl reductase enzymes from various microorganisms.

The mechanism of this enzymatic reduction generally proceeds via a hydride transfer from a cofactor, typically NADPH, to the keto group of the substrate, which is bound in the active site of the enzyme. The high enantioselectivity observed in these reactions is attributed to the specific three-dimensional arrangement of the substrate within the chiral environment of the enzyme's active site.

Several microorganisms have been identified as effective biocatalysts for the reduction of EOPB, including various species of Saccharomyces, Candida, and Pichia. researchgate.netnih.gov For instance, Candida krusei SW2026 has been shown to reduce EOPB to the (R)-enantiomer with high enantiomeric excess (ee) and yield. researchgate.net The mechanism in these whole-cell systems is intricate, involving the transport of the substrate into the cell, the enzymatic reduction itself, and the regeneration of the cofactor, often linked to the organism's central metabolism (e.g., glucose metabolism).

Organocatalytic Cycles:

Organocatalysis offers a powerful tool for the asymmetric functionalization of compounds like this compound. The presence of a Michael acceptor (the α,β-unsaturated system that can be formed) and an active methylene (B1212753) group (due to the cyano and ester groups) makes it amenable to various organocatalytic transformations. A plausible organocatalytic cycle, for instance in a Michael addition reaction, would typically involve the following key steps:

Activation: The organocatalyst, often a chiral amine or a thiourea (B124793) derivative, activates the nucleophile or the electrophile. In the case of a Michael addition of a nucleophile to an activated this compound, the catalyst could form an iminium ion, lowering the LUMO of the conjugated system.

Carbon-Carbon Bond Formation: The nucleophile attacks the activated substrate, leading to the formation of a new carbon-carbon bond. The stereochemical outcome of this step is directed by the chiral catalyst.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, and the catalyst is regenerated to enter a new catalytic cycle.

A proposed mechanism for the DBU-catalyzed cascade reaction of propargylamines with water to form flavanones involves a sequence of 1,4-conjugate addition, alkyne-allene isomerization, and intramolecular oxa-Michael addition. organic-chemistry.org While not directly involving this compound, this illustrates the type of complex, multi-step organocatalytic cycles that related structures can undergo.

Theoretical Chemistry and Molecular Modeling Approaches (e.g., Density Functional Theory (DFT) calculations for transition states, enzymatic active site interactions)

Computational chemistry provides invaluable insights into reaction mechanisms, transition state geometries, and the nature of non-covalent interactions that govern selectivity.

Density Functional Theory (DFT) Calculations:

DFT has become a standard tool for investigating organic reaction mechanisms. For reactions involving this compound, DFT calculations could be employed to:

Map Potential Energy Surfaces: To identify the lowest energy reaction pathway and to calculate the activation energies for different possible routes.

Characterize Transition States: By locating and characterizing the transition state structures, chemists can understand the key geometric and electronic features that determine the reaction rate and selectivity. For example, in an organocatalytic reaction, DFT can help to elucidate why a particular diastereomer or enantiomer is formed preferentially.

Analyze Reaction Intermediates: To determine the relative stabilities of intermediates along the reaction coordinate.

Molecular Modeling of Enzymatic Interactions:

To understand the high selectivity of enzymatic reactions, molecular docking and molecular dynamics (MD) simulations are powerful techniques. These methods can model the interaction of a substrate like this compound within the active site of an enzyme.

Molecular Docking: This technique predicts the preferred binding orientation of the substrate within the enzyme's active site. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the specific binding and subsequent stereoselective reaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the enzyme-substrate complex over time. This can help to understand the conformational changes that may occur during the binding process and the catalytic reaction itself.

For instance, in the enzymatic reduction of EOPB, molecular modeling could be used to simulate the binding of the substrate in the active site of a carbonyl reductase. By analyzing the trajectory of the simulation, researchers can identify the key amino acid residues that interact with the substrate and position it for the stereospecific hydride attack from the NADPH cofactor.

Application of Spectroscopic Techniques for Intermediates and Reaction Pathway Analysis

Spectroscopic methods are essential for the experimental investigation of reaction mechanisms, allowing for the identification of intermediates and the tracking of reactant and product concentrations over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a cornerstone technique for structural elucidation. For reaction pathway analysis of this compound, NMR can be used in several ways:

Structural Confirmation: 1H and 13C NMR are routinely used to confirm the structure of the starting material, final products, and any isolable intermediates. chemicalbook.com

In-situ Monitoring: By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of reactants and the appearance of products, providing kinetic information.

Identification of Intermediates: In some cases, short-lived intermediates may be present in sufficient concentration to be detected by NMR, providing direct evidence for a proposed reaction pathway. Two-dimensional NMR techniques like HMQC and HMBC can be particularly useful for elucidating the structure of complex intermediates. scielo.org.mx

Mass Spectrometry (MS):

Mass spectrometry is highly sensitive and provides information about the molecular weight of compounds. In the context of reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying products and byproducts in a reaction mixture. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition of unknown species.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying functional groups. In reactions of this compound, IR can be used to monitor changes in key functional groups:

The disappearance of the carbonyl (C=O) stretching band of the ketone upon reduction.

The appearance of a broad O-H stretching band if a hydroxyl group is formed.

Changes in the C≡N stretching frequency of the nitrile group, which can indicate its involvement in a reaction.

For example, in the synthesis of 4H-pyran derivatives, IR spectroscopy was used to identify the key functional groups (NH2, CN, and C=O) in the final products, confirming the outcome of the cyclocondensation reaction. scielo.org.mx

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating complex mixtures and quantifying the components. When coupled with spectroscopic detectors, these techniques are powerful tools for reaction analysis. For instance, chiral HPLC is often used to determine the enantiomeric excess of products from asymmetric reactions. Capillary zone electrophoresis has also been employed to determine the enantiomeric excess of related compounds. researchgate.net

Academic Methodologies for the Analytical Characterization of Ethyl 2 Cyano 4 Oxo 4 Phenylbutanoate and Its Synthetic Products

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS))

The unambiguous determination of the chemical structure of Ethyl 2-cyano-4-oxo-4-phenylbutanoate and its synthetic derivatives is accomplished through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone for structural elucidation in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular architecture. For a molecule like this compound, which features multiple functional groups including an ester, a ketone, a nitrile, and an aromatic ring, 2D NMR is indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) C-H correlations, allowing for the definitive assignment of quaternary carbons and the connection of different molecular fragments. For instance, HMBC would be used to confirm the connectivity between the carbonyl carbon of the benzoyl group and the adjacent methylene (B1212753) protons. In the context of its synthetic products, such as cyclized dihydropyrans or tetrahydropyridines, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are vital for determining the relative stereochemistry of the newly formed chiral centers by analyzing through-space proton-proton interactions.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula of the parent compound and its derivatives through the precise measurement of the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically yields the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion can induce fragmentation, providing valuable structural information about the different subunits of the molecule.

Table 1: Representative Spectroscopic Data for Structural Elucidation

Click to view table

| Technique | Analyte/Derivative | Expected Key Data/Observations |

| ¹H NMR | This compound | Signals for ethyl group (triplet & quartet), diastereotopic methylene protons adjacent to the ketone, methine proton alpha to cyano and ester groups, and aromatic protons. |

| ¹³C NMR | This compound | Resonances for carbonyl carbons (ketone and ester), nitrile carbon, aromatic carbons, and aliphatic carbons. nih.gov |

| 2D NMR (HMBC) | This compound | Correlations confirming connectivity, e.g., from methylene protons to the benzoyl carbonyl carbon and the methine carbon. |

| HRMS (ESI-TOF) | This compound | Precise m/z for [M+H]⁺ (Expected: 232.0917 for C₁₃H₁₄NO₃⁺), confirming the elemental formula C₁₃H₁₃NO₃. nih.gov |

| NOESY/ROESY | Chiral Dihydropyran Derivative | Through-space correlations between protons on newly formed stereocenters, establishing their relative cis/trans configuration. |

Chromatographic Methods for Purity Assessment, Separation, and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are fundamental for separating this compound from reaction impurities and, crucially, for separating and quantifying the enantiomers of its chiral synthetic products.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for both purity analysis and enantiomeric separation. For purity assessment, reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase, typically a mixture of acetonitrile (B52724) and water with an additive like formic acid, is standard. nbinno.com The primary application in the context of this compound's synthetic utility is Chiral HPLC . Since this compound is prochiral, its conversion into chiral products, such as substituted piperidines or dihydropyrans, necessitates the determination of the enantiomeric excess (ee) of the product. organic-chemistry.org This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of enantiomers, including those of heterocyclic compounds derived from β-keto esters. nih.gov The choice of mobile phase, often a mixture of alkanes (like n-heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving baseline separation of the enantiomers. nih.gov The ee is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for analyzing the purity of volatile or semi-volatile derivatives or for identifying byproducts in a reaction mixture. A study on the tautomeric equilibria in γ,δ-unsaturated β-ketonitriles utilized GC-MS to separate and identify the different tautomers in the gas phase. This indicates that GC-MS is suitable for analyzing the keto-enol tautomers of this compound itself, provided the compound is thermally stable enough or can be derivatized to enhance volatility. For chiral analysis, specific chiral GC columns can be employed to determine the enantiomeric excess of volatile synthetic products.

Table 2: Representative Chromatographic Methods and Data

Click to view table

| Technique | Application | Typical Column | Mobile Phase/Conditions | Typical Result |

| RP-HPLC | Purity assessment of a reaction mixture | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Acetonitrile/Water + 0.1% Formic Acid | Separation of starting material, product, and impurities with distinct retention times. nbinno.com |

| Chiral HPLC | Enantiomeric excess (ee) determination of a chiral tetrahydropyridine (B1245486) product | Polysaccharide-based (e.g., Chiralpak AD-H) | n-Heptane/Isopropanol (e.g., 90:10 v/v) at 1.0 mL/min | Baseline separation of the (R) and (S) enantiomers, allowing for quantification of ee. nih.gov |

| GC-MS | Analysis of reaction byproducts and tautomers | Capillary column (e.g., DB-5ms) | Temperature program (e.g., 70°C to 280°C at 10°C/min) | Identification of components based on retention time and mass spectrum fragmentation pattern. |

| Chiral GC | Enantiomeric excess (ee) determination of a volatile chiral lactone derivative | Cyclodextrin-based chiral capillary column | Isothermal or temperature program with H₂ or He carrier gas | Separation of enantiomers for ee calculation, often providing high resolution. researchgate.net |

Future Research Directions and Emerging Opportunities in the Study of Ethyl 2 Cyano 4 Oxo 4 Phenylbutanoate

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in its Transformations

The transformation of Ethyl 2-cyano-4-oxo-4-phenylbutanoate and its derivatives presents a fertile ground for the application and development of novel catalytic systems. While classical synthetic methods exist, the future lies in employing more efficient and selective catalysts.

One promising area is the use of organocatalysis . For instance, L-proline and its derivatives have been successfully used as catalysts in the synthesis of related compounds like ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butyrate. google.com This opens the door for exploring a range of chiral organocatalysts for asymmetric transformations of this compound. The development of bifunctional catalysts, which can activate multiple sites on the molecule simultaneously, could lead to highly stereoselective outcomes.

Another avenue of intense research is the application of biocatalysis . The reduction of the ketone group in the related compound, ethyl 2-oxo-4-phenylbutanoate, to the corresponding alcohol has been achieved with high enantioselectivity using various microorganisms and isolated enzymes. nbinno.comnih.govresearchgate.net Specifically, yeasts such as Rhodotorula minuta and Candida holmii have been shown to be effective. nih.gov Future work could focus on screening a diverse range of microorganisms or engineering specific enzymes for the selective reduction of the ketone or even the nitrile group in this compound.

The use of transition metal catalysis also holds significant potential. Nickel(0) catalysts, for example, have been developed for a variety of cycloaddition and isomerization reactions involving complex organic molecules. sigmaaldrich.com The development of tailored transition metal catalysts could unlock novel transformations of this compound, leading to the synthesis of complex molecular architectures.

A comparative look at potential catalytic systems is presented below:

| Catalytic System | Potential Application to this compound | Potential Advantages |

| Organocatalysis | Asymmetric alkylation, Michael additions, aldol (B89426) reactions | Metal-free, environmentally benign, high stereoselectivity |

| Biocatalysis | Enantioselective reduction of the ketone, hydrolysis of the ester | High selectivity, mild reaction conditions, green catalysts |

| Transition Metal Catalysis | Cross-coupling reactions, cycloadditions, C-H activation | High efficiency, broad substrate scope, novel reactivity |

Exploration of Unprecedented Reactivity Modes and Reaction Pathways

The multifunctional nature of this compound allows for the exploration of unprecedented reactivity modes and reaction pathways. The presence of multiple electrophilic and nucleophilic sites, as well as an active methylene (B1212753) group, makes it a prime candidate for tandem or domino reactions.

Future research could focus on designing one-pot multi-component reactions where this compound acts as a central building block. For example, the nitrile and ketone functionalities could be targeted in sequential reactions to build complex heterocyclic scaffolds. The active methylene group, flanked by the electron-withdrawing nitrile and ester groups, is a potent nucleophile for various carbon-carbon bond-forming reactions.

The exploration of its reactivity in cycloaddition reactions is another promising area. The molecule could potentially act as a dienophile or, after suitable modification, as a diene in Diels-Alder reactions. Furthermore, its reaction with 1,3-dipoles could lead to the synthesis of a variety of five-membered heterocycles.

Investigating the molecule's behavior under various reaction conditions, such as photochemical or electrochemical activation, could also reveal novel reaction pathways that are not accessible through traditional thermal methods.

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

The principles of sustainable chemistry and green synthetic methodologies are increasingly important in modern chemical research. Future studies on this compound should aim to incorporate these principles.

This includes the use of environmentally benign solvents . While some syntheses of related compounds have been performed in traditional organic solvents like toluene (B28343) and dichloromethane, future work should explore greener alternatives such as water, ethanol, or supercritical fluids. google.com The use of L-valine as a non-toxic, biodegradable catalyst for reactions in water has been demonstrated for other complex syntheses, providing a template for future work with the title compound. researchgate.net

The development of atom-economical reactions is another key aspect of green chemistry. Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as tandem or one-pot reactions, would be a significant advancement.

Furthermore, the use of renewable starting materials and energy-efficient reaction conditions , such as microwave or ultrasonic irradiation, should be explored. For instance, microwave irradiation has been shown to accelerate the synthesis of cyanoacetamide derivatives from ethyl cyanoacetate (B8463686). researchgate.net

Extended Utility in Advanced Materials and Specialized Chemical Synthesis

The unique structure of this compound suggests its potential as a versatile building block for the synthesis of advanced materials and specialized chemicals.

In materials science , the molecule could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of multiple functional groups allows for a variety of polymerization strategies. For example, the nitrile group could be polymerized, or the molecule could be incorporated into polyesters or polyamides. The resulting polymers may exhibit interesting thermal, optical, or mechanical properties.

In specialized chemical synthesis , this compound is a prime candidate for the synthesis of a wide range of heterocyclic compounds . Thiophene and quinazolinone derivatives, for instance, are known for their interesting biological activities, and synthetic routes to these scaffolds often involve multifunctional building blocks. researchgate.netnih.gov The reaction of the ketone and nitrile functionalities of this compound with appropriate reagents could lead to the formation of pyridines, pyrimidines, thiazoles, and other important heterocyclic systems.

The potential for this molecule to act as a precursor for the synthesis of biologically active compounds is also an important area for future investigation. Many Src kinase inhibitors, for example, are based on arylbutanoate structures, suggesting that derivatives of this compound could be explored for similar applications. ut.ac.ir

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-4-oxo-4-phenylbutanoate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves Knoevenagel condensation between substituted benzaldehydes and active methylene compounds (e.g., ethyl cyanoacetate). Critical parameters include:

- Base selection : Sodium ethoxide or piperidine are commonly used to deprotonate the active methylene group.

- Solvent : Polar aprotic solvents like ethanol or THF enhance reaction efficiency.

- Temperature : Reactions are often conducted under reflux (70–90°C) to drive condensation. Yield optimization requires careful control of stoichiometry and exclusion of moisture to prevent hydrolysis of the nitrile group .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key signals confirm structural integrity?

- 1H NMR : The ester methyl group appears as a triplet (~1.2–1.4 ppm), while the α-proton to the carbonyl resonates as a singlet (~3.8–4.2 ppm).

- 13C NMR : The nitrile carbon is observed at ~115–120 ppm, and the ester carbonyl at ~165–170 ppm.

- IR Spectroscopy : Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O).

- GC-MS : Used to confirm molecular ion peaks and detect impurities (e.g., unreacted starting materials) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from nitrile vapors.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption. Safety protocols align with those for structurally similar esters like ethyl 4-chloroacetoacetate .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts improve stereochemical control?

Enantioselectivity is achieved via asymmetric catalysis :

- Chiral organocatalysts : Proline derivatives or cinchona alkaloids induce asymmetry during Knoevenagel condensation.

- Metal complexes : Ru-BINAP catalysts enable hydrogenation of intermediate α,β-unsaturated nitriles to chiral centers. Example: Ethyl (R)-2-hydroxy-4-phenylbutyrate was synthesized using catalytic hydrogenation of a ketone precursor, suggesting analogous strategies for cyano derivatives .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

- DFT Calculations : Model transition states for nucleophilic attacks on the carbonyl or cyano groups.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Studies on fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) demonstrate that electron-withdrawing substituents increase electrophilicity at the carbonyl, accelerating nucleophilic additions .

Q. How do substituents on the phenyl ring influence the compound’s biological activity, and what structural analogs show promise in medicinal chemistry?

- Electron-withdrawing groups (e.g., -F, -CN) enhance binding to enzyme targets like kinases or oxidases.

- Comparative Activity Table :

| Compound | Target Enzyme | IC50 (µM) | Activity |

|---|---|---|---|

| This compound (hypothetical) | Kynurenine 3-hydroxylase | ~10–15 | Neuroprotective |

| 4-Fluorophenylacetic acid | Various enzymes | 15.0 | Antimicrobial |

Fluorinated analogs exhibit improved metabolic stability and target affinity, guiding derivative design .

Q. What experimental design strategies mitigate byproduct formation during large-scale synthesis?

- Design of Experiments (DoE) : Optimize variables (e.g., temperature, catalyst loading) using factorial designs.

- Continuous Flow Reactors : Minimize side reactions (e.g., hydrolysis) through precise residence time control. Evidence from ethyl butanoate synthesis highlights the utility of ultrasonic systems in enhancing esterification efficiency .

Methodological Notes

- Contradictions in Data : Synthetic yields for similar esters vary significantly (e.g., 60–90%) depending on solvent purity and base strength. Researchers should validate protocols under controlled conditions .

- Advanced Characterization : X-ray crystallography of analogs (e.g., 2-oxo-2-phenylethyl benzoate) provides structural benchmarks for confirming crystallinity and stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.